2-cyclopentyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid

DPP-IV inhibition Type 2 diabetes Peptidomimetic drug design

2-Cyclopentyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid (CAS 1276562-78-7), also known as Fmoc-α-cyclopentyl-DL-glycine or Fmoc-Cpg-OH (racemic), is an Fmoc-protected non-proteinogenic α-amino acid derivative with molecular formula C₂₂H₂₃NO₄ and molecular weight 365.42 g/mol. The compound features a cyclopentyl side chain that imparts intermediate steric bulk and hydrophobicity compared to linear or smaller-ring glycine analogs, making it a strategically important building block in Fmoc-based solid-phase peptide synthesis (SPPS) for introducing conformational constraint.

Molecular Formula C22H23NO4
Molecular Weight 365.4 g/mol
CAS No. 1276562-78-7
Cat. No. B1455914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopentyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid
CAS1276562-78-7
Molecular FormulaC22H23NO4
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C22H23NO4/c24-21(25)20(14-7-1-2-8-14)23-22(26)27-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12,14,19-20H,1-2,7-8,13H2,(H,23,26)(H,24,25)
InChIKeyJGWHUIQSEKGLAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopentyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic Acid (CAS 1276562-78-7): Fmoc-Protected Cyclopentylglycine for Solid-Phase Peptide Synthesis


2-Cyclopentyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid (CAS 1276562-78-7), also known as Fmoc-α-cyclopentyl-DL-glycine or Fmoc-Cpg-OH (racemic), is an Fmoc-protected non-proteinogenic α-amino acid derivative with molecular formula C₂₂H₂₃NO₄ and molecular weight 365.42 g/mol . The compound features a cyclopentyl side chain that imparts intermediate steric bulk and hydrophobicity compared to linear or smaller-ring glycine analogs, making it a strategically important building block in Fmoc-based solid-phase peptide synthesis (SPPS) for introducing conformational constraint . Its Fmoc group is removed under standard mild basic conditions (e.g., 20% piperidine in DMF), ensuring compatibility with acid-sensitive residues and standard SPPS protocols . The racemic form (CAS 1276562-78-7) is commercially available at ≥95% purity, while enantiopure L- (CAS 220497-61-0) and D- (CAS 136555-16-3) forms are available at ≥98% (HPLC) .

Why Fmoc-Cyclopentylglycine (CAS 1276562-78-7) Cannot Be Replaced by Fmoc-Cyclohexylglycine or Fmoc-Phenylglycine in Peptide Drug Design


Non-proteinogenic Fmoc-amino acids with cyclic side chains are not interchangeable building blocks because each ring system—cyclopentyl, cyclohexyl, phenyl—imparts a distinct combination of steric volume, conformational flexibility, and hydrophobicity that differentially modulates peptide-receptor interactions, metabolic stability, and secondary structure propensity . Direct comparative studies in angiotensin II antagonists have shown that substituting cyclopentylglycine (Cpg) for cyclohexylglycine (Chg) at position 5 yields analogues with different inhibitory potencies across four bioassays, with the Chg-containing compound [Sar¹,Chg⁵,Lac⁸]AII emerging as the most potent antagonist . Similarly, in dipeptidyl peptidase IV (DPP-IV) inhibitor programs, cyclopentylglycine-derived pyrrolidides and cyclohexylglycine-derived analogues display distinct potency-selectivity profiles, with the cyclohexylglycine S,S,R series being consistently 3- to 6-fold more potent than the corresponding cyclopentylglycine analogues, yet cyclopentylglycine derivatives achieving superior selectivity in specific stereochemical configurations . These quantitative differences preclude casual substitution and necessitate evidence-based building block selection.

Quantitative Differentiation Evidence: Fmoc-Cyclopentylglycine (CAS 1276562-78-7) vs. Closest Analogs


DPP-IV Inhibitor Potency–Selectivity Trade-Off: Cyclopentylglycine vs. Cyclohexylglycine Pyrrolidides

In a systematic diastereoselective synthesis and evaluation of (3-substituted-cycloalkyl)glycine pyrrolidides and thiazolidides as DPP-IV inhibitors, cyclopentylglycine-derived compounds in the S,S,R configuration exhibited a distinct potency–selectivity profile compared to their cyclohexylglycine counterparts . The cyclohexylglycine S,S,R series (compounds 30a–d) were consistently 3- to 6-fold more potent against DPP-IV than the corresponding cyclopentylglycine S,S,R analogues (e.g., 30a vs. 8a) . However, the cyclopentylglycine scaffold enabled the discovery of compound 21e (S,R,R configuration) bearing a 4-(methanesulfonyl)benzenesulfonamido substituent, which achieved a DP-IV IC₅₀ of 13 nM with 120-fold selectivity over QPP, and compound 21f with 300-fold selectivity over QPP and >1000-fold over PEP—the highest selectivity among all compounds evaluated . This demonstrates that while cyclohexylglycine may confer higher absolute potency in certain stereochemical contexts, cyclopentylglycine provides a superior scaffold for achieving target selectivity, a critical parameter in protease inhibitor development .

DPP-IV inhibition Type 2 diabetes Peptidomimetic drug design Serine protease selectivity

Angiotensin II Antagonist Activity: Cyclopentylglycine (Cpg) vs. Cyclohexylglycine (Chg) at Position 5

Nyéki et al. (1987) synthesized six angiotensin II (AII) antagonists in which the isoleucine residue at position 5 was replaced by either cyclohexylglycine (Chg) or cyclopentylglycine (Cpg), and evaluated them across four distinct bioassays . Among all analogues tested, [Sar¹,Chg⁵,Lac⁸]AII proved to be the most potent antagonist with low intrinsic activity in both in vitro and in vivo tests . A related patent (US 4,672,054) explicitly claims that substituting isoleucine at position 5 with either cyclohexylglycine or cyclopentylglycine produces AII inhibitors possessing remarkable, prolonged hypotensive activity and the most potent aldosterone-release inhibiting activity among known antagonists, with low temporary agonistic activity . While the Chg-containing analogue achieved the highest potency, the Cpg-containing analogues demonstrated qualitatively similar pharmacological profiles, indicating that the cyclopentyl ring provides a viable, sterically differentiated alternative when a smaller hydrophobic footprint at position 5 is desired for fine-tuning receptor interactions .

Angiotensin II receptor antagonism Antihypertensive peptides GPCR pharmacology Structure–activity relationship

Bradykinin B1 Receptor Antagonism: Dual Cyclopentylglycine Incorporation in B9958

The highly potent and selective bradykinin B1 receptor (B1R) antagonist B9958 incorporates α-cyclopentylglycine (Cpg) at two positions (5 and 8) within its sequence: Lys-Lys-[Hyp³, Cpg⁵, D-Tic⁷, Cpg⁸]des-Arg⁹-BK . This dual incorporation was critical for achieving high B1R antagonist potency and selectivity. Structural modification studies demonstrated that replacing Cpg at position 5 with α-(2-indanyl)glycine (Igl) did not improve B1R antagonist activity beyond that of the parent Cpg-containing B9958 . Furthermore, the N-terminal pentafluorocinnamoyl (F5c) derivative B10324, which retains both Cpg residues, exhibited high in vivo efficacy: 86% inhibition against small-cell lung cancer (SCLC) xenografts and 43% inhibition against prostate cancer (PC3) xenografts . This application demonstrates that cyclopentylglycine is not merely a generic hydrophobic residue but a specifically selected building block capable of supporting dual incorporation within a single peptide while maintaining high receptor affinity and enabling in vivo antitumor activity .

Bradykinin B1 receptor Peptide antagonist Cancer xenograft Inflammation

Molecular Weight and Steric Footprint Differentiation: Fmoc-Cyclopentylglycine vs. Fmoc-Cyclohexylglycine

Fmoc-cyclopentylglycine (C₂₂H₂₃NO₄, MW = 365.42 g/mol) is differentiated from its closest structural analog Fmoc-cyclohexylglycine (C₂₃H₂₅NO₄, MW = 379.46 g/mol) by a molecular weight difference of 14.04 g/mol and by the steric parameters of the cyclopentyl ring (5-membered) versus the cyclohexyl ring (6-membered) . The cyclopentyl group provides a calculated density of 1.266 ± 0.06 g/cm³ and a predicted pKa of 3.95 ± 0.10 for the carboxylic acid , and the enantiopure L-form exhibits an optical rotation of [α]D²⁰ = -18 ± 2° (c=1, DMF) . The smaller ring size of cyclopentylglycine relative to cyclohexylglycine reduces the steric demand at the α-carbon, which can influence coupling kinetics in SPPS and the conformational ensemble of the resulting peptide . This intermediate steric profile—larger than glycine or alanine but smaller than cyclohexylglycine or tert-butylglycine—positions Fmoc-cyclopentylglycine as a tool for incremental steric tuning in structure–activity relationship (SAR) campaigns .

Peptide building block selection Steric parameter optimization SPPS coupling efficiency Physicochemical property tuning

ACE Inhibitory Activity: Cyclopentylglycine-Derived Mercaptoaroyl Amino Acids

A series of (mercaptoaroyl)amino acids was synthesized and evaluated for angiotensin-converting enzyme (ACE) inhibition, with N-(3-chloro-2-mercaptobenzoyl)-N-cyclopentylglycine identified as the most active compound, exhibiting an in vitro I₅₀ of 0.28 μM . The study further demonstrated that substitution at the aromatic 3-position with small polar groups enhanced ACE inhibitory activity, whereas bulky groups diminished it, highlighting the importance of the cyclopentylglycine scaffold's steric compatibility with the ACE active site . In a distinct series, patent US 4,897,379 disclosed an N-cyclopentylglycine-containing ACE inhibitor with an IC₅₀ of 1.0 × 10⁻¹⁰ M against rabbit lung ACE, reported to be more than 10-fold more potent than the clinical agent Lisinopril . These data establish cyclopentylglycine as a preferred glycine surrogate in ACE inhibitor pharmacophores when a balance of hydrophobic binding and steric accommodation is required .

Angiotensin-converting enzyme inhibition Antihypertensive drug design Mercaptoaroyl amino acid Cardiovascular therapeutics

Synthesis Scalability and Enantiomeric Purity: Fmoc-Cyclopentylglycine via Diastereoselective Alkylation

Singh and Pennington (2003) reported a short, efficient asymmetric synthesis of Fmoc-L-cyclopentylglycine using benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate as a chiral template . The key diastereoselective alkylation with cyclopentyl iodide afforded the anti-α-monosubstituted product in 60% yield, followed by catalytic hydrogenolysis over PdCl₂ to liberate L-cyclopentylglycine in 84% yield, and subsequent Fmoc protection with Fmoc-OSu to give the final product in high yield . This route was explicitly designed for multigram-scale production with excellent optical purity of the final product, high reactivity toward unactivated electrophiles, and use of a commercially available chiral auxiliary . The synthesis is referenced by Sigma-Aldrich (Product 331872) as the basis for preparing Fmoc-L-cyclopentylglycine for use as an angiotensin II antagonist building block . This established, scalable route reduces supply risk compared to Fmoc-amino acids that require more complex or lower-yielding synthetic sequences .

Asymmetric synthesis Chiral auxiliary Multigram scale-up Enantiomeric purity

Optimal Application Scenarios for 2-Cyclopentyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic Acid (CAS 1276562-78-7)


Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Lead Optimization Requiring High Off-Target Selectivity

Research teams optimizing DPP-IV inhibitors for type 2 diabetes should procure Fmoc-cyclopentylglycine when the primary optimization goal is maximizing selectivity over the off-target peptidases QPP and PEP. As demonstrated by Ashton et al. (2004), cyclopentylglycine-derived pyrrolidide 21f achieved 300-fold selectivity over QPP and >1000-fold over PEP, the highest selectivity among all evaluated compounds . Although cyclohexylglycine analogues may offer 3- to 6-fold higher absolute DPP-IV potency, the cyclopentylglycine scaffold uniquely enabled this exceptional selectivity window, which is critical for minimizing mechanism-based side effects in chronic diabetes therapy .

Bradykinin B1 Receptor Antagonist Development for Oncology and Inflammatory Disease

For peptide drug discovery programs targeting the bradykinin B1 receptor (B1R) in cancer or chronic inflammation, Fmoc-cyclopentylglycine is the preferred building block based on its validated dual-position incorporation in the benchmark antagonist B9958 (Cpg at positions 5 and 8) . The in vivo efficacy of the Cpg-containing derivative B10324—achieving 86% inhibition of SCLC xenografts—provides direct translational relevance . Attempts to replace Cpg at position 5 with alternative hydrophobic amino acids such as α-(2-indanyl)glycine did not improve antagonist activity, underscoring the specific fitness of cyclopentylglycine for this receptor system .

Angiotensin II Receptor Antagonist SAR: Steric Tuning at Position 5

When conducting structure–activity relationship (SAR) studies on angiotensin II receptor antagonists, Fmoc-cyclopentylglycine should be selected for incorporation at position 5 when the goal is to reduce steric bulk relative to cyclohexylglycine while maintaining antagonist activity . The Nyéki et al. (1987) study established that both Cpg and Chg at position 5 produce active AII antagonists, with Chg yielding the highest potency . The US 4,672,054 patent confirms that Cpg-substituted analogues retain prolonged hypotensive activity and potent aldosterone-release inhibition , making Fmoc-cyclopentylglycine the appropriate choice for projects exploring incremental reductions in hydrophobic steric demand to improve pharmacokinetic or selectivity parameters.

Systematic Steric Scanning in Peptide Lead Optimization

For peptide medicinal chemistry campaigns that employ systematic steric scanning at key residue positions, Fmoc-cyclopentylglycine occupies a critical intermediate position in the steric hierarchy: larger than glycine (no side chain) and alanine (methyl), but smaller than cyclohexylglycine (6-membered ring) and tert-butylglycine (branched acyclic) . With a molecular weight of 365.42 g/mol and a 5-membered cyclopentyl ring, this building block enables finer granularity in steric tuning than is possible when limited to proteinogenic amino acids or the cyclohexyl/tert-butyl alternatives . Procurement of the racemic form (CAS 1276562-78-7, ≥95% purity) is cost-effective for initial SAR screening, while the enantiopure L- or D-forms (≥98% HPLC) are recommended for lead optimization where stereochemical integrity is critical.

Quote Request

Request a Quote for 2-cyclopentyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.